Cas no 1260682-16-3 (3-(3-chloro-2,4-difluorophenyl)pyrrolidine)

3-(3-chloro-2,4-difluorophenyl)pyrrolidine structure
1260682-16-3 structure
商品名:3-(3-chloro-2,4-difluorophenyl)pyrrolidine
CAS番号:1260682-16-3
MF:C10H10ClF2N
メガワット:217.642908573151
CID:6216423
PubChem ID:84785736

3-(3-chloro-2,4-difluorophenyl)pyrrolidine 化学的及び物理的性質

名前と識別子

    • 3-(3-chloro-2,4-difluorophenyl)pyrrolidine
    • EN300-1966271
    • 1260682-16-3
    • インチ: 1S/C10H10ClF2N/c11-9-8(12)2-1-7(10(9)13)6-3-4-14-5-6/h1-2,6,14H,3-5H2
    • InChIKey: PFTAHXIUQPIOPZ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1F)C1CNCC1)F

計算された属性

  • せいみつぶんしりょう: 217.0469833g/mol
  • どういたいしつりょう: 217.0469833g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 12Ų

3-(3-chloro-2,4-difluorophenyl)pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1966271-0.1g
3-(3-chloro-2,4-difluorophenyl)pyrrolidine
1260682-16-3
0.1g
$867.0 2023-09-17
Enamine
EN300-1966271-0.25g
3-(3-chloro-2,4-difluorophenyl)pyrrolidine
1260682-16-3
0.25g
$906.0 2023-09-17
Enamine
EN300-1966271-1g
3-(3-chloro-2,4-difluorophenyl)pyrrolidine
1260682-16-3
1g
$986.0 2023-09-17
Enamine
EN300-1966271-0.05g
3-(3-chloro-2,4-difluorophenyl)pyrrolidine
1260682-16-3
0.05g
$827.0 2023-09-17
Enamine
EN300-1966271-10g
3-(3-chloro-2,4-difluorophenyl)pyrrolidine
1260682-16-3
10g
$4236.0 2023-09-17
Enamine
EN300-1966271-1.0g
3-(3-chloro-2,4-difluorophenyl)pyrrolidine
1260682-16-3
1g
$0.0 2023-06-07
Enamine
EN300-1966271-0.5g
3-(3-chloro-2,4-difluorophenyl)pyrrolidine
1260682-16-3
0.5g
$946.0 2023-09-17
Enamine
EN300-1966271-2.5g
3-(3-chloro-2,4-difluorophenyl)pyrrolidine
1260682-16-3
2.5g
$1931.0 2023-09-17
Enamine
EN300-1966271-5g
3-(3-chloro-2,4-difluorophenyl)pyrrolidine
1260682-16-3
5g
$2858.0 2023-09-17

3-(3-chloro-2,4-difluorophenyl)pyrrolidine 関連文献

3-(3-chloro-2,4-difluorophenyl)pyrrolidineに関する追加情報

Introduction to 3-(3-chloro-2,4-difluorophenyl)pyrrolidine (CAS No. 1260682-16-3)

3-(3-chloro-2,4-difluorophenyl)pyrrolidine, identified by the chemical abstracts service number 1260682-16-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule features a pyrrolidine ring substituted with a 3-chloro-2,4-difluorophenyl moiety, making it a versatile scaffold for the development of novel bioactive molecules. The structural characteristics of this compound contribute to its potential applications in addressing various therapeutic challenges, particularly in the modulation of biological pathways associated with inflammation, infection, and metabolic disorders.

The 3-chloro-2,4-difluorophenyl substituent introduces unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The chlorine atom at the 3-position enhances electrophilicity, while the fluorine atoms at the 2 and 4 positions provide lipophilicity and metabolic stability. These features are often exploited in drug design to improve binding affinity and reduce susceptibility to enzymatic degradation. Recent advancements in computational chemistry have enabled more precise modeling of these interactions, allowing researchers to predict the pharmacokinetic behavior of 3-(3-chloro-2,4-difluorophenyl)pyrrolidine and its derivatives with greater accuracy.

In recent years, 3-(3-chloro-2,4-difluorophenyl)pyrrolidine has garnered attention as a key intermediate in the synthesis of small-molecule inhibitors targeting bacterial enzymes. The pyrrolidine core is a common motif in antimicrobial agents due to its ability to mimic natural substrates and disrupt essential metabolic processes in pathogens. For instance, studies have demonstrated that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis. The presence of fluorine atoms further enhances the inhibitory activity by improving binding interactions within the active site of the enzyme.

The pharmaceutical industry has been exploring novel therapeutic strategies to combat antibiotic-resistant bacteria, and 3-(3-chloro-2,4-difluorophenyl)pyrrolidine represents a promising candidate for this effort. Its structural framework allows for modifications that can fine-tune its pharmacological properties, such as solubility, bioavailability, and target specificity. Researchers are particularly interested in how subtle changes to the 3-chloro-2,4-difluorophenyl group can alter the compound's spectrum of activity against different bacterial strains. This underscores the importance of high-throughput screening and structure-activity relationship (SAR) studies in optimizing such molecules for clinical use.

Beyond antimicrobial applications, 3-(3-chloro-2,4-difluorophenyl)pyrrolidine has shown potential in other therapeutic areas. For example, its derivatives have been investigated for their anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes and other inflammatory mediators. The chlorine substituent plays a role in modulating redox reactions within cellular environments, which is relevant for managing oxidative stress-related diseases. Additionally, preliminary studies suggest that this compound may have neuroprotective effects by interacting with receptors involved in neurotransmitter signaling.

The synthesis of 3-(3-chloro-2,4-difluorophenyl)pyrrolidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyrrolidines followed by fluorination at specific positions on the aromatic ring. Advanced catalytic methods have been employed to improve efficiency and minimize byproduct formation. For instance, palladium-catalyzed cross-coupling reactions have enabled the introduction of fluorine atoms with high selectivity. These synthetic advancements are crucial for scaling up production while maintaining cost-effectiveness and environmental sustainability.

Quality control and analytical characterization of 1260682-16-3 are essential to ensure consistency across batches and compliance with regulatory standards. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm molecular structure and assess purity levels. Impurity profiling is also critical to identify potential contaminants that could affect biological activity or safety profiles. Collaborative efforts between synthetic chemists and analytical scientists have led to robust protocols for characterizing complex molecules like this one.

The future direction of research on 3-(3-chloro-2,4-difluorophenyl)pyrrolidine will likely focus on expanding its therapeutic applications through innovative drug design approaches. Integration of machine learning models with experimental data has revolutionized how researchers identify promising molecular structures from vast chemical libraries. By leveraging these computational tools alongside traditional medicinal chemistry techniques, scientists can accelerate the discovery process significantly. This interdisciplinary approach holds great promise for developing next-generation therapeutics that address unmet medical needs effectively.

In conclusion,1260682-16-3 exemplifies how structural innovation can lead to breakthroughs in drug development across multiple therapeutic domains。 Its unique combination of functional groups makes it a valuable building block for designing molecules with enhanced biological activity。 As research continues to uncover new applications,this compound will remain at forefront of pharmaceutical innovation,driving progress toward safer、more effective treatments。 The collaborative efforts between academia、industry,and regulatory agencies will be instrumental in translating these discoveries into tangible benefits for patients worldwide。

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